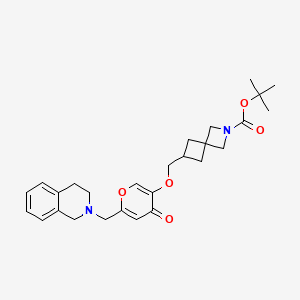

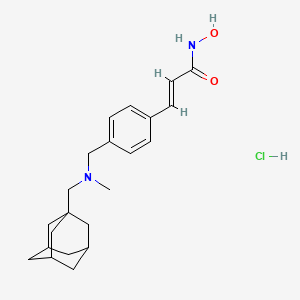

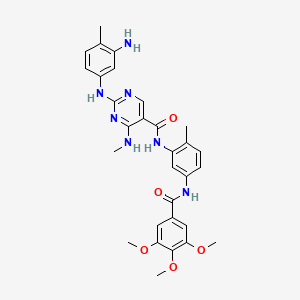

Martinostat (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Martinostat (chlorhydrate) est un puissant inhibiteur de l'histone désacétylase (HDACi) qui cible les histone désacétylases de classe I recombinantes (isoformes 1-3) et l'histone désacétylase de classe IIb (isoforme 6) avec des affinités nanomolaires faibles . Il est utilisé dans diverses applications de recherche scientifique, en particulier dans le domaine de la neuroépigénétique et de la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Martinostat implique les étapes suivantes :

Formation du dérivé d'adamantane : Le dérivé d'adamantane est synthétisé en faisant réagir l'adamantane avec du formaldéhyde et de la diméthylamine.

Réaction de couplage : Le dérivé d'adamantane est ensuite couplé à un dérivé de benzaldéhyde pour former un intermédiaire.

Formation d'acide hydroxamique : L'intermédiaire subit une réaction avec l'hydroxylamine pour former le produit final, le Martinostat.

Méthodes de production industrielle : La production industrielle du Martinostat suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement élevé et la pureté du produit final. Le processus implique :

- L'utilisation de réactifs de haute pureté.

- Des températures et des pressions de réaction contrôlées.

- Des étapes de purification telles que la recristallisation et la chromatographie.

Types de réactions :

Oxydation : Le Martinostat peut subir des réactions d'oxydation, en particulier au niveau de la partie adamantane.

Réduction : Des réactions de réduction peuvent se produire au stade du dérivé de benzaldéhyde pendant la synthèse.

Substitution : Des réactions de substitution sont impliquées dans la formation du dérivé d'adamantane.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme le formaldéhyde et la diméthylamine sont utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Dérivés oxydés du Martinostat.

Réduction : Intermédiaires réduits pendant la synthèse.

Substitution : Dérivés d'adamantane substitués.

4. Applications de recherche scientifique

Le Martinostat a une large gamme d'applications de recherche scientifique :

Neuroépigénétique : Il est utilisé pour étudier le rôle des histone désacétylases dans le cerveau et leur impact sur l'expression des gènes et le comportement.

Recherche sur le cancer : Le Martinostat est étudié pour son potentiel à inhiber la croissance tumorale en ciblant les histone désacétylases impliquées dans la prolifération des cellules cancéreuses.

Développement de médicaments : Il sert de composé de référence pour développer de nouveaux inhibiteurs de l'histone désacétylase avec une efficacité et une sélectivité améliorées.

5. Mécanisme d'action

Le Martinostat exerce ses effets en inhibant les histone désacétylases, qui sont des enzymes impliquées dans l'élimination des groupes acétyle des protéines histones. Cette inhibition conduit à une augmentation des niveaux d'acétylation, entraînant des changements dans la structure de la chromatine et l'expression des gènes . Les cibles moléculaires du Martinostat comprennent les histone désacétylases de classe I (isoformes 1-3) et l'histone désacétylase de classe IIb (isoforme 6) . Les voies impliquées dans son mécanisme d'action sont liées à la régulation épigénétique et à la transcription des gènes .

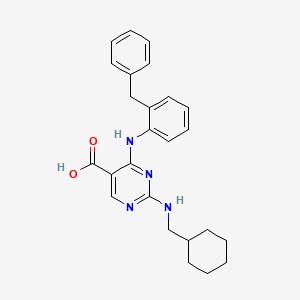

Composés similaires :

Vorinostat : Un autre inhibiteur de l'histone désacétylase avec un mécanisme d'action similaire.

Entinostat : Cible des isoformes d'histone désacétylase similaires et est utilisé dans la recherche sur le cancer.

Crebinostat : Partage des similitudes structurelles et est également utilisé dans la recherche en neuroépigénétique.

Unicité du Martinostat : Le Martinostat est unique en raison de sa forte sélectivité pour les histone désacétylases de classe I (isoformes 1-3) et l'histone désacétylase de classe IIb (isoforme 6) avec des affinités nanomolaires faibles . Sa capacité à être marqué avec du carbone-11 pour l'imagerie TEP en fait un outil précieux pour les études in vivo de l'activité des histone désacétylases .

Applications De Recherche Scientifique

Martinostat has a wide range of scientific research applications:

Neuroepigenetics: It is used to study the role of histone deacetylases in the brain and their impact on gene expression and behavior.

Cancer Research: Martinostat is investigated for its potential to inhibit tumor growth by targeting histone deacetylases involved in cancer cell proliferation.

Drug Development: It serves as a lead compound for developing new histone deacetylase inhibitors with improved efficacy and selectivity.

Mécanisme D'action

Martinostat exerts its effects by inhibiting histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels, resulting in changes in chromatin structure and gene expression . The molecular targets of Martinostat include class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) . The pathways involved in its mechanism of action are related to epigenetic regulation and gene transcription .

Comparaison Avec Des Composés Similaires

Vorinostat: Another histone deacetylase inhibitor with a similar mechanism of action.

Entinostat: Targets similar histone deacetylase isoforms and is used in cancer research.

Crebinostat: Shares structural similarities and is also used in neuroepigenetics research.

Uniqueness of Martinostat: Martinostat is unique due to its high selectivity for class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) with low nanomolar affinities . Its ability to be tagged with carbon-11 for PET imaging makes it a valuable tool for in vivo studies of histone deacetylase activity .

Propriétés

Formule moléculaire |

C22H31ClN2O2 |

|---|---|

Poids moléculaire |

390.9 g/mol |

Nom IUPAC |

(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide;hydrochloride |

InChI |

InChI=1S/C22H30N2O2.ClH/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22;/h2-7,18-20,26H,8-15H2,1H3,(H,23,25);1H/b7-6+; |

Clé InChI |

MRSVJZJSPMLBEO-UHDJGPCESA-N |

SMILES isomérique |

CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3.Cl |

SMILES canonique |

CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(trifluoromethyl)phenyl]isoquinoline-3-carbohydrazide](/img/structure/B10861639.png)